molecular formula C22H19F3N4O2 B2500908 N-(4-(6-morpholinopyridazin-3-yl)phenyl)-4-(trifluoromethyl)benzamide CAS No. 922667-98-9

N-(4-(6-morpholinopyridazin-3-yl)phenyl)-4-(trifluoromethyl)benzamide

Cat. No.: B2500908
CAS No.: 922667-98-9
M. Wt: 428.415
InChI Key: YYCUGHJBZILBQF-UHFFFAOYSA-N
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Description

“N-(4-(6-morpholinopyridazin-3-yl)phenyl)-4-(trifluoromethyl)benzamide” is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-(6-morpholinopyridazin-3-yl)phenyl)-4-(trifluoromethyl)benzamide” typically involves multi-step organic reactions. The process may start with the preparation of the core pyridazine ring, followed by the introduction of the morpholine group and the phenyl ring. The trifluoromethyl group is usually introduced via a nucleophilic substitution reaction. Common reagents used in these steps include halogenated intermediates, bases, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, using continuous flow reactors, and employing advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(4-(6-morpholinopyridazin-3-yl)phenyl)-4-(trifluoromethyl)benzamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol functionalities.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(4-(6-morpholinopyridazin-3-yl)phenyl)-4-(trifluoromethyl)benzamide” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(6-morpholinopyridazin-3-yl)phenyl)-4-(trifluoromethyl)benzamide: shares structural similarities with other pyridazine derivatives and benzamide compounds.

    N-(4-(6-morpholinopyridazin-3-yl)phenyl)-4-methylbenzamide: Similar structure but lacks the trifluoromethyl group.

    N-(4-(6-morpholinopyridazin-3-yl)phenyl)-4-chlorobenzamide: Contains a chlorine atom instead of the trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in “this compound” imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and therapeutic potential compared to similar compounds.

Biological Activity

N-(4-(6-morpholinopyridazin-3-yl)phenyl)-4-(trifluoromethyl)benzamide, also known as JNJ-77346, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyridazine ring fused with a morpholine ring, connected to a phenyl group and a benzamide moiety. The presence of the trifluoromethyl group enhances its chemical reactivity and pharmacological profile.

PropertyValue
Molecular Formula C22H19F3N4O2
Molecular Weight 428.4 g/mol
CAS Number 922668-03-9

Research indicates that this compound may exert its biological effects through multiple mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, which may contribute to its anticancer effects by disrupting metabolic pathways essential for tumor growth.
  • Receptor Modulation : It interacts with specific receptors involved in cell signaling, influencing pathways that regulate cell proliferation and survival.

In Vitro Studies

Preliminary studies have demonstrated that JNJ-77346 exhibits significant antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested : A variety of cancer cell lines including breast, lung, and prostate cancer cells.
  • IC50 Values : The compound displayed IC50 values in the low micromolar range, indicating potent activity against these cells.

Case Studies

  • Study on Breast Cancer Cells : A study evaluated the effect of JNJ-77346 on MCF-7 breast cancer cells, revealing a dose-dependent reduction in cell viability. The mechanism was attributed to apoptosis induction as evidenced by increased caspase activity.
  • Lung Cancer Models : In xenograft models of lung cancer, treatment with JNJ-77346 resulted in significant tumor regression compared to control groups, supporting its potential as a therapeutic agent in vivo.

Pharmacological Profile

The pharmacological profile of this compound suggests several therapeutic applications beyond oncology:

  • Potential Use in Targeted Therapy : Due to its ability to modulate specific molecular targets, it may be used in combination therapies aimed at enhancing the efficacy of existing treatments.

Safety and Toxicity

Safety assessments are crucial for any therapeutic candidate. Initial toxicity studies have indicated that while JNJ-77346 exhibits potent biological activity, it also requires careful evaluation regarding off-target effects and overall toxicity profiles.

Properties

IUPAC Name

N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19F3N4O2/c23-22(24,25)17-5-1-16(2-6-17)21(30)26-18-7-3-15(4-8-18)19-9-10-20(28-27-19)29-11-13-31-14-12-29/h1-10H,11-14H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYCUGHJBZILBQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.